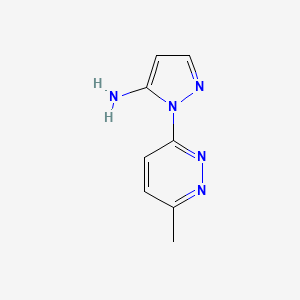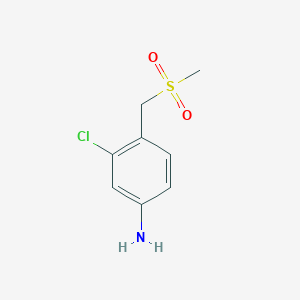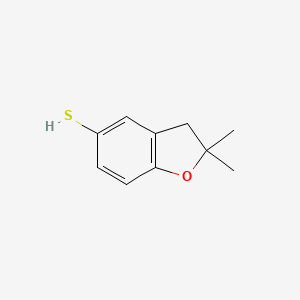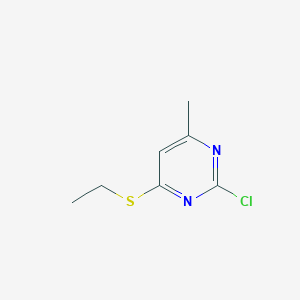
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine
Overview
Description
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine, also known as 2C4EMS, is a pyrimidine derivative with a wide range of applications in scientific research. It is an important organic compound that can be used in various laboratory experiments and can be used to study a variety of biochemical and physiological processes.
Scientific Research Applications
Antiviral Activity
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine derivatives have been studied for their potential antiviral properties. Research by Holý et al. (2002) has shown that certain pyrimidine derivatives can inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. The study indicates that the antiviral activity can vary depending on the substitution of oxygen or sulfur atoms in the pyrimidine ring.
Antimicrobial Properties
The compound's derivatives have also been explored for their antimicrobial capabilities. Kartik et al. (2014) Kartik et al., 2014 found that some 2-Arylsulphonamidopyrimidines exhibit active antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents.
Pharmaceutical and Explosive Industry Applications
4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, has found applications in the pharmaceutical and explosive industries. Patil et al. (2008) Patil et al., 2008 discuss the synthesis and process chemistry of this compound, highlighting its importance in the production of high explosives and medicinally valued products.
Synthesis of Antituberculous Compounds
Derivatives of 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine have been used in the synthesis of compounds with antituberculous effects. Erkin & Krutikov (2007) Erkin & Krutikov, 2007 demonstrated that certain arylaminopyrimides synthesized from this compound show a pronounced effect against tuberculosis.
Synthesis of Anticancer Drugs
The compound serves as an important intermediate in the synthesis of anticancer drugs like dasatinib. Lei-ming (2012) Lei-ming, 2012 discusses the synthesis process of 4,6-Dichloro-2-methylpyrimidine, a key intermediate in making dasatinib, highlighting its significance in cancer treatment.
Cytotoxic Activity
Research has also been conducted on the cytotoxic activity of 4-thiopyrimidine derivatives, related to 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine. Stolarczyk et al. (2018) Stolarczyk et al., 2018 synthesized new derivatives and examined their effects on cancer cell lines, providing insights into potential anticancer applications.
Safety And Hazards
The safety and hazards associated with a specific pyrimidine compound would depend on its specific physical and chemical properties. Some pyrimidines may be harmful or toxic, and appropriate safety precautions should be taken when handling these compounds.
Future Directions
The study of pyrimidines and their derivatives is an active area of research, with potential applications in fields such as medicinal chemistry, materials science, and biochemistry. Future research may lead to the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs and other useful compounds.
properties
IUPAC Name |
2-chloro-4-ethylsulfanyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQDQAMQFZZLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)

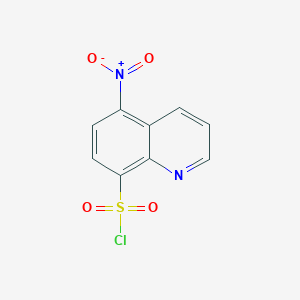
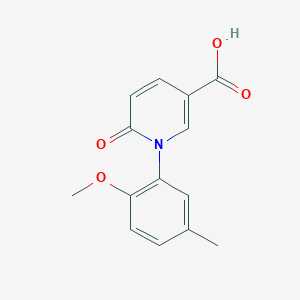
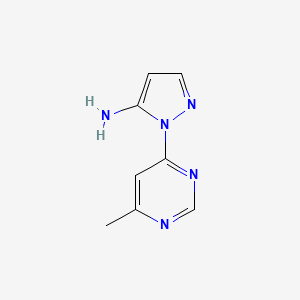
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)
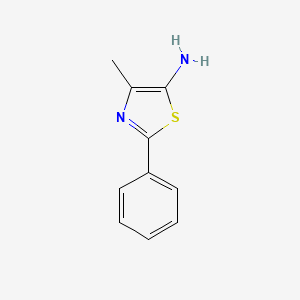
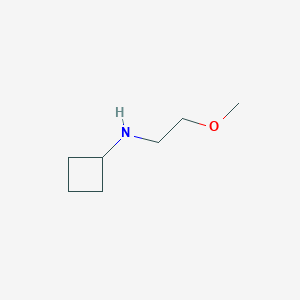
![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)
